molecular formula C11H14O3 B1345242 4-(Ethoxymethyl)phenylacetic acid CAS No. 902836-14-0

4-(Ethoxymethyl)phenylacetic acid

Cat. No.: B1345242
CAS No.: 902836-14-0
M. Wt: 194.23 g/mol
InChI Key: JSRDATKLAHCUBB-UHFFFAOYSA-N
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Description

4-(Ethoxymethyl)phenylacetic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of an ethoxymethyl group attached to a phenylacetic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethyl)phenylacetic acid typically involves the reaction of 4-(Ethoxymethyl)benzyl chloride with sodium cyanide, followed by hydrolysis. The reaction conditions include:

    Step 1: Reaction of 4-(Ethoxymethyl)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Step 2: Hydrolysis of the resulting nitrile using either acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethyl)phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of 4-(Ethoxymethyl)benzoic acid.

    Reduction: Formation of 4-(Ethoxymethyl)phenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(Ethoxymethyl)phenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.

    4-Methylphenylacetic acid: Contains a methyl group instead of an ethoxymethyl group, leading to different chemical properties and reactivity.

Uniqueness

4-(Ethoxymethyl)phenylacetic acid is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications.

Properties

IUPAC Name

2-[4-(ethoxymethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-8-10-5-3-9(4-6-10)7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRDATKLAHCUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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